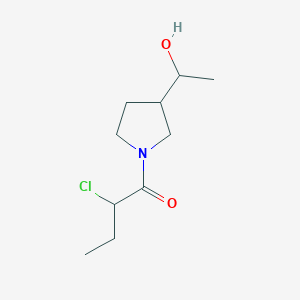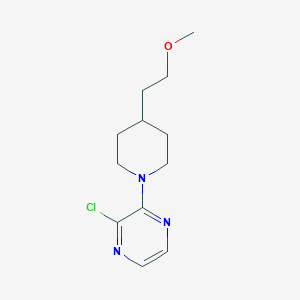
2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine
Vue d'ensemble
Description
“2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine” is a versatile chemical compound with potential applications in scientific research. It’s offered by various chemical suppliers .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, related compounds such as pinacol boronic esters have been reported to undergo catalytic protodeboronation .Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors are a significant focus in the treatment of type 2 diabetes mellitus. Research on pyrazine-based compounds, including structures similar to the specified chemical, highlights their potential in inhibiting DPP IV. These inhibitors play a crucial role by preventing the degradation of incretin molecules, thus promoting insulin secretion. The quest for the perfect DPP IV inhibitor involves finding a molecule that selectively inhibits the enzyme without affecting its interaction with other proteins or substrates (Mendieta, Tarragó, & Giralt, 2011).
Pyrazine Derivatives: A Patent Review
Pyrazine derivatives are aromatic heterocyclic compounds known for their diverse pharmacological properties. These compounds are found in nature and have been synthesized for various applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The versatility of pyrazine derivatives makes them a subject of increasing interest for researchers aiming to develop clinically relevant compounds (Ferreira & Kaiser, 2012).
Control Strategies of Pyrazines Generation
In the food industry, pyrazines contribute to the nutty and roasted flavors of food products. Research into controlling the generation of pyrazines through the Maillard reaction has implications for enhancing desirable flavors while minimizing the formation of harmful by-products. This line of research involves modifying reactants, reaction conditions, and exploring new technologies to manage pyrazine levels in food processing (Yu et al., 2021).
Pyrazine and Phenazine Heterocycles in Drug Discovery
The exploration of pyrazine and phenazine heterocycles in drug discovery emphasizes their potential therapeutic value across a range of diseases. These compounds exhibit notable biological activities, including antimicrobial and antitumor effects, which are leveraged in the development of new medications. The review of these heterocycles showcases their significance in medicine and the promise they hold for future therapeutic applications (Huigens et al., 2022).
Mécanisme D'action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a wide range of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and any modifications it may have.
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain a piperidine ring are involved in modulating neurotransmitter systems in the brain, such as the dopaminergic, serotonergic, and cholinergic systems .
Analyse Biochimique
Biochemical Properties
2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with Pseudomonas fluorescens lipase, an enzyme that catalyzes the hydrolysis of ester bonds . The nature of this interaction involves the binding of this compound to the active site of the enzyme, leading to the inhibition of its catalytic activity. This interaction highlights the potential of this compound as an enzyme inhibitor, which could be useful in various biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound has been found to alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to the inhibition of their activity . This inhibition can result in the disruption of various biochemical pathways, ultimately affecting cellular function. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, thereby altering its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or cellular response. Additionally, high doses of this compound have been associated with toxic effects, including cellular damage and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential factors that influence its activity and function. This compound is transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues also determines its overall impact on physiological processes.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can interact with enzymes, proteins, and other biomolecules
Propriétés
IUPAC Name |
2-chloro-3-[4-(2-methoxyethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-17-9-4-10-2-7-16(8-3-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINHHSTWKXMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



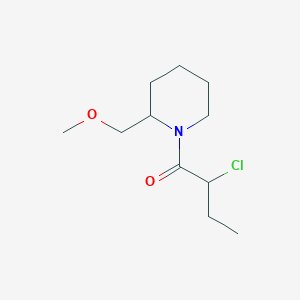
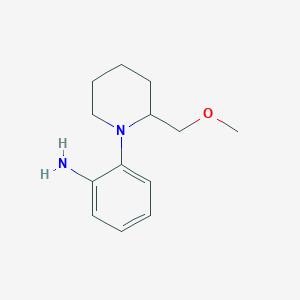
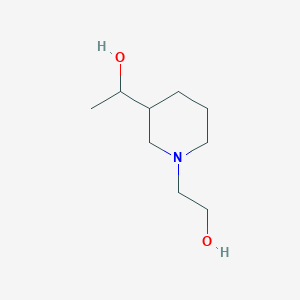
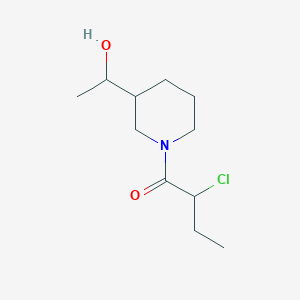
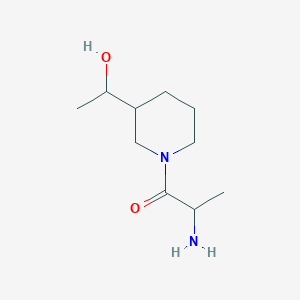


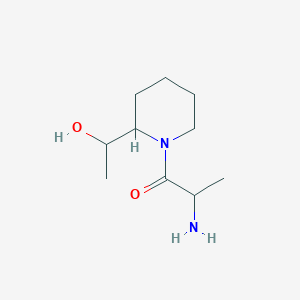
![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)


